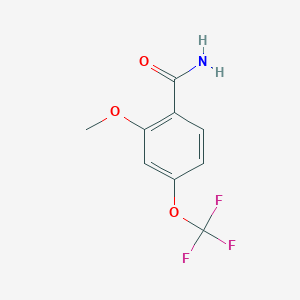

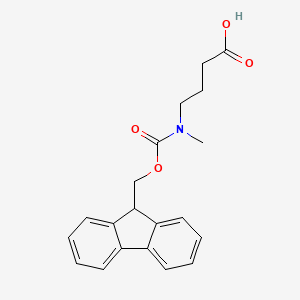

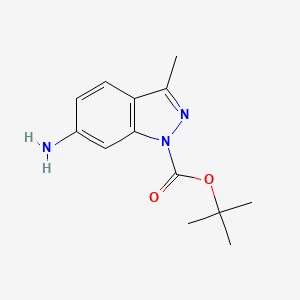

tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate

Descripción general

Descripción

“tert-Butyl 6-amino-1H-indazole-1-carboxylate” is a chemical compound with a molecular weight of 233.27 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

The synthesis of indazoles, the class of compounds to which “tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate” belongs, has been the subject of extensive research . Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “tert-butyl 6-amino-1H-indazole-1-carboxylate” has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was detected by means of X-ray diffraction and calculated by exerting density functional theory (DFT) .

Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The synthesis of 1H-indazoles under redox-neutral conditions via coupling of imidate esters with nitrosobenzenes under cooperative Rh and Cu catalysis has been described .

Physical And Chemical Properties Analysis

“tert-Butyl 6-amino-1H-indazole-1-carboxylate” is a solid at room temperature . It has a molecular weight of 233.27 .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- The compound has been utilized in the synthesis of hexahydroindolinones through Diels-Alder reactions, showcasing its role in creating complex heterocyclic structures which are pivotal in medicinal chemistry and drug design (Padwa, Brodney, & Lynch, 2003).

Development of Heterocyclic Compounds

- Research demonstrates the compound's utility in combinatorial synthesis, forming fused tetracyclic heterocycles under catalyst-free conditions. This highlights its applicability in generating bioactive molecules with potential therapeutic uses (Li, Mu, Li, Liu, & Wang, 2013).

Advancements in N-Difluoromethylation

- A method for the N-1-difluoromethylation of related indazole derivatives has been developed, offering a safe and scalable approach to introduce difluoromethyl groups, which are of significant interest in pharmaceuticals due to their ability to modulate biological activity (Hong, Hou, Zhao, Li, Pawluczyk, Wang, Kempson, Khandelwal, Smith, Glunz, & Mathur, 2020).

Intermediate for Synthesis of Biologically Active Compounds

- Its derivatives have been explored as intermediates in the synthesis of compounds with potential biological activity, indicating the compound's role in the development of new therapeutic agents (Ya-hu, 2010).

Contribution to the Synthesis of Complex Molecules

- The compound and its derivatives have been applied in the synthesis of complex molecules like fused pyrazoles and triazoles, showcasing its versatility in organic synthesis and potential in developing novel materials or pharmaceuticals (Zelenov, Voronin, Churakov, Strelenko, & Tartakovsky, 2014).

Mecanismo De Acción

Target of Action

Tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate, also known as tert-butyl 6-amino-3-methylindazole-1-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . For instance, some indole derivatives have been reported to exhibit antiviral activity . .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses . .

Propiedades

IUPAC Name |

tert-butyl 6-amino-3-methylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMFHLBBHFXANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)

![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)